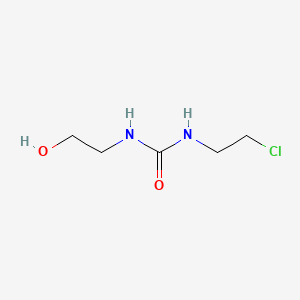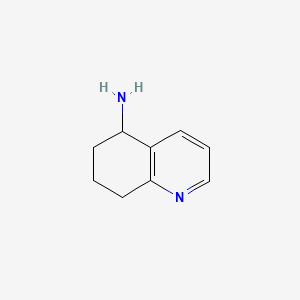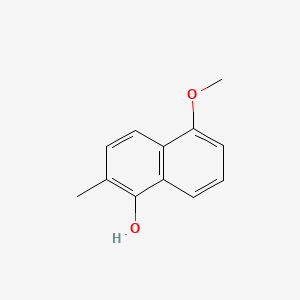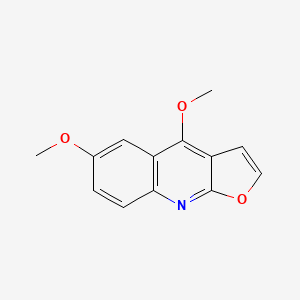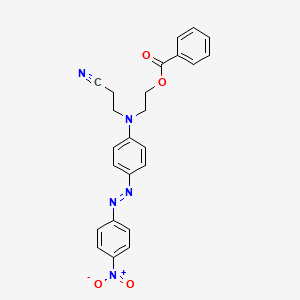
DISPERSE ORANGE 73
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DISPERSE ORANGE 73 is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications, particularly in textiles and fabrics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DISPERSE ORANGE 73 involves multiple steps:
Cyanethylation: The initial step involves the reaction of aniline with acrylonitrile to form a cyanoethylated intermediate.
Hydroxyethylation: This intermediate is then reacted with ethylene oxide to introduce a hydroxyethyl group.
Esterification: The hydroxyethylated product is esterified using benzoyl chloride to form the benzoyloxyethyl derivative.
Diazotization and Coupling: Finally, the compound undergoes diazotization with 4-nitroaniline followed by coupling to form the azo dye.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction times to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
DISPERSE ORANGE 73 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the azo group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .
Scientific Research Applications
DISPERSE ORANGE 73 has several scientific research applications:
Chemistry: It is used as a model compound in studying azo dye chemistry and reaction mechanisms.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications.
Medicine: Research is ongoing to explore its potential use in medical diagnostics and treatments.
Industry: It is widely used as a dye in the textile industry due to its vibrant color and stability.
Mechanism of Action
The mechanism by which DISPERSE ORANGE 73 exerts its effects involves its interaction with molecular targets such as proteins and nucleic acids. The azo group plays a crucial role in its binding and reactivity, leading to various biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]amino]-:
Propanenitrile, 3-[ethyl[3-methyl-4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]-:
Uniqueness
DISPERSE ORANGE 73 is unique due to its specific substituents, which confer distinct color properties and reactivity compared to other similar compounds .
Properties
CAS No. |
40690-89-9 |
|---|---|
Molecular Formula |
C24H21N5O4 |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
2-[N-(2-cyanoethyl)-4-[(4-nitrophenyl)diazenyl]anilino]ethyl benzoate |
InChI |
InChI=1S/C24H21N5O4/c25-15-4-16-28(17-18-33-24(30)19-5-2-1-3-6-19)22-11-7-20(8-12-22)26-27-21-9-13-23(14-10-21)29(31)32/h1-3,5-14H,4,16-18H2 |
InChI Key |
SCLYXZFZPIKFAH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OCCN(CCC#N)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCN(CCC#N)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
| 40690-89-9 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


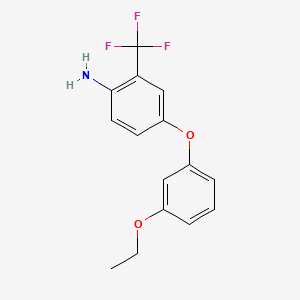
![N-[3-(4-Amino-2-methylphenoxy)phenyl]acetamide](/img/structure/B1345892.png)
![4-[4-(Tert-butyl)phenoxy]-3-fluorophenylamine](/img/structure/B1345904.png)
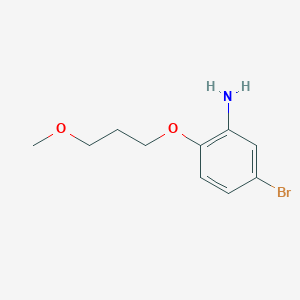



![4-[Bis(2-chloroethyl)amino]benzonitrile](/img/structure/B1345947.png)
